molecular formula C12H20BrNO3 B13459133 rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate

rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate

Cat. No.: B13459133
M. Wt: 306.20 g/mol
InChI Key: STDSDZOSOYZAFW-DTWKUNHWSA-N
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Description

rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a cyclopentyl ring, further modified with a tert-butyl carbamate group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the bromoacetyl group: The bromoacetyl group is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of azido or thiocyanate derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or enzymes. This covalent modification can inhibit the activity of the target enzyme, leading to downstream effects on cellular pathways. The carbamate group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

    rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate: This compound has a hydroxymethyl group instead of a bromoacetyl group, leading to different reactivity and applications.

    rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound contains an amino group, which can participate in different types of chemical reactions compared to the bromoacetyl derivative.

Uniqueness: rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate is unique due to its bromoacetyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-9-5-4-8(6-9)10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1

InChI Key

STDSDZOSOYZAFW-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)CBr

Origin of Product

United States

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